molecular formula C9H13BO3 B1592967 4-Ethoxymethylphenylboronic acid CAS No. 279262-31-6

4-Ethoxymethylphenylboronic acid

Cat. No.: B1592967
CAS No.: 279262-31-6
M. Wt: 180.01 g/mol
InChI Key: DGUPNEQXGIBFDX-UHFFFAOYSA-N
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Description

4-Ethoxycarbonylphenylboronic acid (CAS: 4334-88-7) is an organoboron compound with the molecular formula C₉H₁₁BO₄ and a molar mass of 193.99 g/mol . It exists as a powdered solid with a phase transition temperature of 135°C . The compound features an ethoxycarbonyl (-COOEt) substituent at the para position of the phenyl ring, which enhances its electron-withdrawing properties and influences its reactivity in cross-coupling reactions. It is widely used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl derivatives for pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxymethylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with ethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an ethoxymethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxymethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of 4-ethoxycarbonylphenylboronic acid and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Reactivity Profile
4-Ethoxycarbonylphenylboronic acid C₉H₁₁BO₄ 193.99 135 -COOEt (ester) High in Suzuki couplings
4-Methoxyphenylboronic acid C₇H₉BO₃ 151.96 Not reported -OMe (ether) Moderate; electron-donating
4-Acetylphenylboronic acid C₈H₉BO₃ 163.97 240–244 -COCH₃ (ketone) Reacts with peroxynitrite
4-Ethynylphenylboronic acid C₈H₇BO₂ 145.95 Not reported -C≡CH (alkyne) Alkyne-specific couplings
4-Methoxycarbonylphenylboronic acid C₈H₉BO₄ 178.97 Not reported -COOMe (methyl ester) Similar to ethoxycarbonyl

Key Observations:

  • Electron Effects : The ethoxycarbonyl group (-COOEt) is electron-withdrawing, enhancing the electrophilicity of the boron atom and improving reactivity in cross-coupling reactions compared to electron-donating groups like -OMe .
  • Thermal Stability : 4-Acetylphenylboronic acid exhibits a significantly higher melting point (240–244°C) due to strong intermolecular interactions via its ketone group .
  • Functional Group Versatility : The ethynyl group in 4-ethynylphenylboronic acid enables alkyne-azide "click" chemistry, a pathway distinct from traditional Suzuki couplings .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

  • 4-Ethoxycarbonylphenylboronic acid demonstrates robust reactivity with aryl halides, facilitated by palladium catalysts. For example, it couples efficiently with 4-bromoacetophenone to yield biaryl ketones, critical in pharmaceutical intermediates .
  • 4-Methoxyphenylboronic acid shows slower reaction rates due to the electron-donating methoxy group, which reduces the electrophilicity of the boron atom .
  • 4-Acetylphenylboronic acid participates in Baeyer-Villiger oxidations and decarboxylative couplings , broadening its utility beyond traditional cross-couplings .

Functional Group Transformations

  • The ethoxycarbonyl group in 4-ethoxycarbonylphenylboronic acid can be hydrolyzed to carboxylic acids or transesterified, offering post-functionalization flexibility .
  • In contrast, 4-methoxycarbonylphenylboronic acid (methyl ester) is less reactive toward nucleophiles compared to its ethoxy counterpart, highlighting the role of ester alkyl chain length in modulating reactivity .

Biological Activity

4-Ethoxymethylphenylboronic acid (EMBPA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring with an ethoxymethyl substituent. The general structure can be represented as follows:

C9H13BO3\text{C}_9\text{H}_{13}\text{B}\text{O}_3

This compound exhibits properties typical of boronic acids, including the ability to form reversible covalent bonds with diols, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of EMBPA can be attributed to several mechanisms:

  • Enzyme Inhibition : EMBPA has been shown to inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can lead to altered metabolic pathways in target organisms.
  • Antioxidant Properties : Research indicates that EMBPA possesses antioxidant activities, which may help mitigate oxidative stress in biological systems.
  • Antibacterial Activity : Preliminary studies suggest that EMBPA exhibits antibacterial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting respiratory chain dehydrogenase activity, leading to cell death.

Antioxidant Activity

A study evaluated the antioxidant capacity of EMBPA using standard assays such as DPPH and ABTS. The results indicated a significant capacity to scavenge free radicals, which is crucial for potential therapeutic applications in oxidative stress-related conditions.

Assay TypeIC50 (µM)
DPPH25
ABTS30

Antibacterial Activity

The antibacterial efficacy of EMBPA was tested against several Gram-positive and Gram-negative bacteria using micro-dilution assays. The results demonstrated that EMBPA had a more pronounced effect on Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa40

The study highlighted that the compound significantly affected the membrane integrity of bacteria, leading to increased permeability and subsequent cell lysis.

Case Studies

  • In Vivo Studies : In vivo studies involving animal models have shown that EMBPA can reduce inflammation and bacterial load in infected tissues. The compound's ability to modulate immune responses was also noted, suggesting potential applications in treating infections.
  • Mechanistic Insights : Further mechanistic studies revealed that EMBPA affects the bacterial respiratory chain by inhibiting dehydrogenase enzymes, which are critical for energy production in bacteria. This inhibition results in decreased ATP levels and ultimately leads to bacterial death.

Properties

IUPAC Name

[4-(ethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUPNEQXGIBFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629655
Record name [4-(Ethoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279262-31-6
Record name [4-(Ethoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxymethylphenylboronic acid
4-Ethoxymethylphenylboronic acid
4-Ethoxymethylphenylboronic acid
4-Ethoxymethylphenylboronic acid
4-Ethoxymethylphenylboronic acid
4-Ethoxymethylphenylboronic acid

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